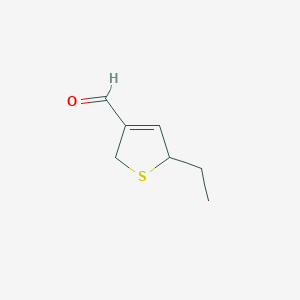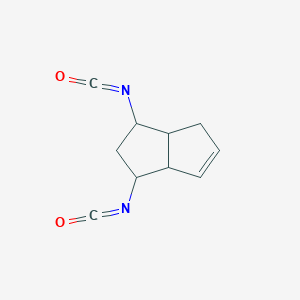
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is a chemical compound characterized by its unique bicyclic structure. It consists of two ortho-fused cyclopentane rings and contains two isocyanate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene typically involves the reaction of hexahydropentalene derivatives with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent the decomposition of the isocyanate groups .
Major Products Formed
The major products formed from these reactions include ureas, urethanes, and polyurethanes, which are valuable in various industrial applications .
Scientific Research Applications
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in bioconjugation and drug delivery systems.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams
Uniqueness
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is unique due to its bicyclic structure, which imparts distinct reactivity and properties compared to other diisocyanates. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Properties
CAS No. |
60378-83-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,3-diisocyanato-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H10N2O2/c13-5-11-9-4-10(12-6-14)8-3-1-2-7(8)9/h1-2,7-10H,3-4H2 |
InChI Key |
RSQUODPBDPMUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(CC2N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


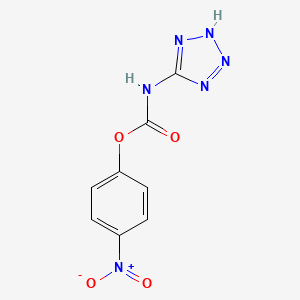
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
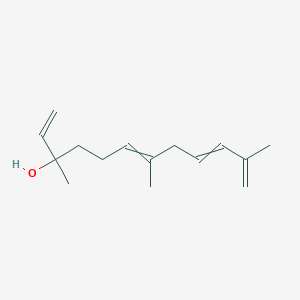
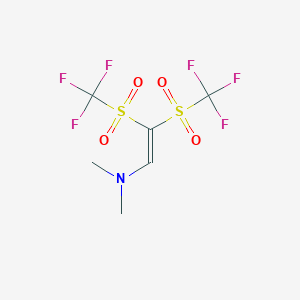
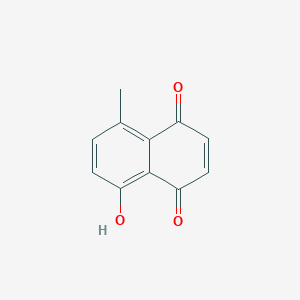

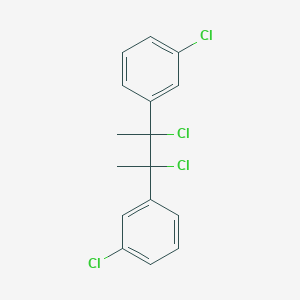
phosphanium chloride](/img/structure/B14600077.png)
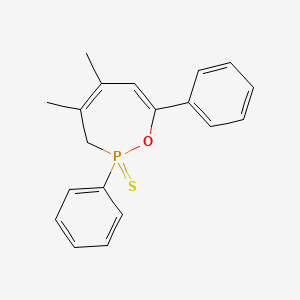
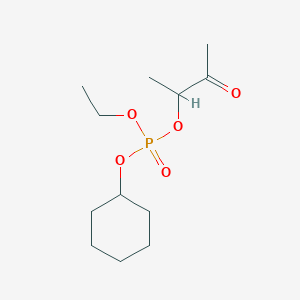
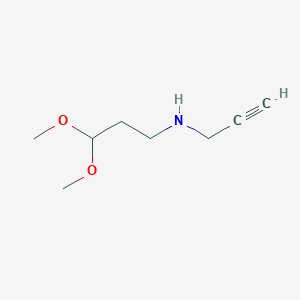
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
